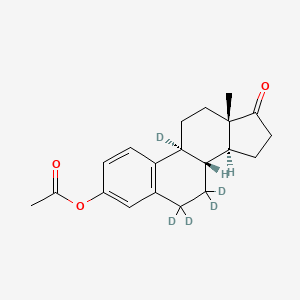

Estrone acetate-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Estrone acetate-d5 is a deuterated derivative of estrone acetate, where five hydrogen atoms are replaced with deuterium. This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to enhance the accuracy of estrone quantification in complex biological matrices. Deuterated analogs like this compound minimize matrix effects and improve recovery rates during analytical workflows, making them indispensable in pharmacokinetic and endocrinological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of estrone acetate-d5 typically involves the esterification of estrone with acetic anhydride in the presence of a catalyst. The deuterium labeling is achieved by using deuterated reagents. The reaction conditions usually include:

Reagents: Estrone, acetic anhydride-d6, and a catalyst such as pyridine.

Conditions: The reaction is carried out at room temperature, and the product is purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of estrone are reacted with acetic anhydride-d6.

Purification: The product is purified using industrial-scale chromatography or recrystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Estrone acetate-d5 undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed to yield estrone and acetic acid.

Oxidation: this compound can be oxidized to form estrone-3,17-dione.

Reduction: The compound can be reduced to form estradiol acetate-d5.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: Estrone and acetic acid.

Oxidation: Estrone-3,17-dione.

Reduction: Estradiol acetate-d5.

Scientific Research Applications

Role in Hormone Replacement Therapy

Estrone acetate-d5 is utilized in pharmacokinetic studies to understand the metabolism and pharmacodynamics of estrone acetate in hormone replacement therapy. By using deuterated compounds, researchers can trace the metabolic pathways without interference from endogenous hormones. Studies have shown that deuterated estrogens exhibit altered metabolic profiles compared to their non-deuterated counterparts, which can lead to improved therapeutic outcomes and reduced side effects .

Impact on Drug Development

In drug development, this compound serves as an internal standard for the quantification of estrone acetate in biological samples. Its use allows for more accurate measurements in clinical trials assessing the efficacy and safety of new contraceptive methods or hormone therapies . The ability to differentiate between endogenous and exogenous sources of hormones is crucial for understanding treatment impacts on patients.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is frequently employed as an internal standard in LC-MS/MS methods for analyzing steroid hormones in serum or plasma samples. This technique provides high sensitivity and specificity, enabling the simultaneous quantification of multiple hormones, including estradiol and progesterone, alongside this compound .

Table 1: Analytical Performance Metrics for this compound

| Metric | Value |

|---|---|

| Lower Limit of Quantification | 10 pg/mL |

| Precision | ≤14.5% |

| Accuracy | 87.0% – 110.8% |

| Sample Types | Serum, Plasma |

Method Development for Clinical Samples

Recent studies have developed robust LC-MS/MS methods that incorporate this compound to analyze hormone levels in clinical settings effectively. For instance, one study analyzed serum samples from women using contraceptive vaginal rings containing synthetic progestins and estrogens, demonstrating the utility of this compound in monitoring hormonal changes during treatment .

Clinical Trials Involving this compound

In a clinical trial assessing the effects of hormone replacement therapy on postmenopausal women, researchers utilized this compound to monitor hormonal levels over time. The findings indicated that subjects receiving treatment showed significant increases in serum estradiol levels compared to baseline measurements, highlighting the effectiveness of hormone therapy .

Research on Endocrine Disruption

Another study investigated the effects of environmental endocrine disruptors on reproductive health using this compound as a marker for estrogenic activity. The research demonstrated that exposure to certain chemicals resulted in altered hormonal profiles, suggesting potential risks associated with endocrine disruptors .

Mechanism of Action

Estrone acetate-d5 exerts its effects by mimicking the action of natural estrogens. It binds to estrogen receptors in target tissues, such as the uterus, breasts, and bones. The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, regulating the transcription of estrogen-responsive genes. This leads to various physiological effects, including the regulation of reproductive functions and maintenance of bone density.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Estrone Sulfate (E1S)

- Structure : Estrone conjugated with a sulfate group at the C3 position.

- Function: A major circulating estrogen in humans, requiring hydrolysis by estrone sulfatase for activation.

- Analytical Performance : E1S exhibits lower recovery rates (66–68%) compared to deuterated standards like estrone acetate-d5, which show enhanced recovery due to isotopic differentiation .

Estradiol Acetate

- Structure : Estradiol (17β-estradiol) with an acetate group at the C3 position.

- Function : A synthetic estrogen analog used in hormone replacement therapy. Unlike this compound, it lacks deuterium labeling, making it unsuitable for isotope dilution assays. Estradiol acetate also demonstrates higher estrogen receptor binding affinity (RBA = 75–100%) compared to estrone derivatives, which have moderate RBAs .

Estrone-3-Methylthiophosphonate (E1-3-MTP)

- Structure : Estrone modified with a methylthiophosphonate group at C3.

- Function : A competitive inhibitor of estrone sulfatase (Ki = 14.6–32.8 µM). While this compound aids in analytical quantification, E1-3-MTP is a therapeutic candidate for breast cancer, targeting estrogen biosynthesis pathways .

Deuterated Compounds in Analytical Chemistry

Phenyl Acetate-d5

- Application : Used in metabolic studies to track drug and lipid pathways via deuterium incorporation. Like this compound, it leverages isotopic labeling for precise detection but lacks estrogenic activity .

- Performance : Both compounds exhibit low limits of quantification (LOQ < 10 ng/mL) in LC-MS, though this compound is specialized for hormonal assays .

Estrone-2,4,16,16-d4

- Structure : Estrone with four deuterium atoms.

- Utility : Similar to this compound, it serves as an internal standard. However, the acetate group in this compound enhances chromatographic separation efficiency, reducing co-elution with interfering compounds like testosterone .

Pharmacokinetic and Metabolic Properties

| Compound | LOQ (ng/mL) | Recovery (%) | Receptor Binding Affinity (RBA) | Key Application |

|---|---|---|---|---|

| This compound | 10 | 81–107 | Moderate (estrogen receptor) | LC-MS internal standard |

| Estrone sulfate | 10 | 66–68 | Low | Endogenous metabolite |

| Estradiol acetate | 50 | 75–90 | High | Hormone therapy |

| Phenyl acetate-d5 | 0.05 | 80–95 | N/A | Metabolic pathway studies |

Table 1: Comparative analytical and functional properties of this compound and related compounds. Data compiled from .

Selectivity in Molecular Recognition

This compound demonstrates superior selectivity in estrone-imprinted systems compared to non-deuterated analogs. In cyclic voltammetry assays, deuterated compounds showed a 20–30% higher retention of signal specificity when competing with structurally similar molecules like estriol and testosterone . Non-deuterated estrone derivatives, however, suffered from cross-reactivity due to overlapping chromatographic peaks .

Metabolic Stability

Deuterium labeling in this compound reduces metabolic degradation. For example, <3% of deuterated analogs are hydrolyzed in liver preparations, whereas non-deuterated estrone sulfate undergoes >50% conversion to active estrone . This stability ensures reliable quantification over extended experimental durations.

Biological Activity

Estrone acetate-d5 is a deuterated form of estrone acetate, a synthetic estrogen used primarily in hormone replacement therapy and as a treatment for various hormonal disorders. The biological activity of this compound is closely related to its interaction with estrogen receptors (ERα and ERβ) and its metabolic pathways. This article explores the biological activity of this compound, including its effects on cancer cell proliferation, metabolic processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of five deuterium atoms, which are isotopes of hydrogen. This modification affects the compound's pharmacokinetics and metabolic stability. The chemical structure can be represented as follows:

Estrogen Receptor Interaction

This compound acts as an agonist for estrogen receptors, particularly ERα and ERβ. Its binding affinity to these receptors is crucial for mediating its biological effects, which include:

- Cell Proliferation : this compound has been shown to stimulate the proliferation of estrogen-sensitive cancer cells, such as MCF-7 breast cancer cells. Studies indicate that it may enhance cell growth through ER-mediated pathways, similar to estradiol .

- Antiproliferative Effects : Interestingly, some derivatives of estrone acetate have been evaluated for their antiproliferative activities against various cancer cell lines. For instance, C-ring modified estrone acetate derivatives demonstrated reduced affinity for ERs while maintaining cytotoxic effects on certain cancer cells .

Metabolism

The metabolism of this compound involves several enzymatic pathways:

- Sulfation and Glucuronidation : this compound undergoes sulfation and glucuronidation, which are significant metabolic pathways that affect its bioavailability and activity. These pathways can lead to the formation of inactive metabolites that reduce estrogenic activity .

- Impact on Hormonal Levels : Research indicates that the administration of estrone acetate can influence endogenous estrogen levels, potentially leading to increased concentrations of active estrogens in circulation. This effect is particularly notable in postmenopausal women undergoing hormone replacement therapy .

Hormone Replacement Therapy (HRT)

In clinical settings, this compound has been utilized in hormone replacement therapy for menopausal symptoms. A study comparing oral versus transdermal administration found no significant difference in bone mineral density (BMD) improvements between the two methods when estrone was administered . The following table summarizes key findings from various studies on HRT with estrone derivatives:

| Study | Administration Route | Key Findings |

|---|---|---|

| Stevenson et al., 1990 | Oral | Significant BMD increase with no difference between oral and transdermal groups |

| Palacios et al., 1994 | Transdermal | Increased BMD by 4% after 24 months |

| Davas et al., 2003 | Oral/Transdermal | Both routes improved BMD in osteoporotic patients |

Cancer Treatment

This compound has also been investigated for its role in treating hormone-responsive cancers. In vitro studies have shown that it can promote the growth of certain breast cancer cell lines while also being part of combination therapies aimed at reducing tumor size or progression .

Estrogenic Activity Biomarkers

Recent studies have highlighted the use of estrogenic activity biomarkers to assess the physiological effects of compounds like this compound. These biomarkers can provide insights into hormonal balance and potential health risks associated with exposure to synthetic estrogens .

Summary of Biological Effects

The biological effects of this compound can be summarized as follows:

- Estrogenic Activity : Acts as an agonist for ERα and ERβ.

- Cell Growth Stimulation : Promotes proliferation in estrogen-sensitive cells.

- Metabolic Pathways : Undergoes significant metabolic transformations affecting its activity.

- Therapeutic Applications : Used in HRT and investigated for cancer treatment.

Q & A

Basic Research Questions

Q. How is estrone acetate-d5 utilized in analytical method validation for estrogen quantification?

this compound is commonly employed as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy. Its structural similarity to endogenous estrogens minimizes matrix effects, enabling precise calibration curves. For example, deuterated standards compensate for ionization efficiency variations during LC-MS runs, ensuring reliable estrone quantification in complex biological matrices like serum or environmental samples . Method validation should include recovery tests (e.g., spiked samples) and cross-reactivity assessments with structurally related compounds like estradiol or estrone sulfate .

Q. What sample preparation techniques are optimal for isolating this compound from biological fluids?

Solid-phase extraction (SPE) using C18 cartridges or molecularly imprinted polymers (MIPs) is recommended for high specificity. MIPs synthesized with estrone as a template show enhanced selectivity for estrone derivatives, achieving >95% recovery rates in water and serum samples. Critical steps include pH adjustment (optimal at pH 7–8) to maintain estrogen solubility and minimize protein binding. Post-extraction, solvent evaporation under nitrogen and reconstitution in LC-MS-compatible solvents (e.g., methanol:water) are essential .

Advanced Research Questions

Q. How can researchers address statistical challenges in multilevel analyses of this compound pharmacokinetic data?

Small sample sizes and low variance components, common in estrone studies, require advanced statistical approaches. Bayesian hierarchical models or restricted maximum likelihood (REML) estimation are robust for handling sparse data. For instance, REML accounts for nested variance structures (e.g., inter-individual vs. intra-individual variability) in longitudinal pharmacokinetic studies. Sensitivity analyses should evaluate model robustness to outliers, particularly in datasets with extreme estrone sulfate/estrone ratios .

Q. What experimental designs are critical for investigating the role of this compound in tissue-specific estrogen metabolism?

Isotope tracing with deuterated this compound in ex vivo tissue models (e.g., breast or liver explants) can elucidate metabolic pathways. Key parameters include:

- Incubation time : Short-term (≤24h) to avoid isotopic dilution.

- Dose-response curves : To assess saturation kinetics of sulfotransferases (SULTs) or hydroxysteroid dehydrogenases (HSDs).

- Co-factor supplementation : NADPH for cytochrome P450 enzymes, PAPS for SULTs. Data should be normalized to tissue weight and protein content, with controls for non-enzymatic degradation .

Q. How do cellular uptake mechanisms influence this compound bioavailability in hormone receptor-positive cancers?

this compound transport is mediated by organic anion transporters (OATPs) and sulfate transporters (SLC22 family). In breast cancer cells, OATP2B1 overexpression correlates with increased intracellular estrone sulfate uptake, which is hydrolyzed to active estrone by steroid sulfatase (STS). Competitive inhibition assays using prototypical inhibitors (e.g., bromosulfophthalein for OATPs) can dissect transporter contributions. Additionally, CRISPR-Cas9 knockout models of SLC22A4/A5 validate transporter-specific effects on this compound accumulation .

Q. What biomarkers are indicative of this compound’s therapeutic efficacy in estrogen receptor (ER)-positive malignancies?

Preclinical studies should monitor:

- Serum estrone sulfate/estrone ratio : A low ratio suggests enhanced STS activity, linked to ER activation.

- Tumor receptor phosphorylation : ERα phosphorylation at Ser118 reflects ligand-dependent activation.

- Transcriptomic signatures : Upregulation of estrogen-responsive genes (e.g., GREB1, PGR) via qPCR or RNA-seq. Cohort stratification by HER2 status is critical, as HER2+ tumors exhibit distinct estrone metabolism patterns (e.g., reduced serum estrone levels and elevated STS expression) .

Q. How can cross-reactivity in immunoassays for this compound be minimized?

Enzyme immunoassays (EIAs) for estrone often cross-react with structurally similar estrogens (e.g., estradiol, estriol). Mitigation strategies include:

- Chromatographic pre-purification : HPLC fractionation to isolate this compound from interferents.

- Antibody validation : Competitive binding assays using deuterated vs. non-deuterated estrogens.

- Parallel LC-MS confirmation : To resolve discrepancies between EIA and MS data, particularly in samples with high estrone sulfate levels .

Q. What methodologies integrate this compound pharmacokinetics with tumor receptor dynamics in translational studies?

Pharmacokinetic-pharmacodynamic (PK-PD) modeling using nonlinear mixed-effects approaches (e.g., NONMEM) can link serum this compound levels to tumor receptor occupancy. Key covariates include BMI (due to adipose-derived aromatase activity) and genetic polymorphisms in CYP19A1 (aromatase). Tumor biopsy data on ER/PR/HER2 status should be incorporated to refine predictive models for endocrine therapy resistance .

Properties

Molecular Formula |

C20H24O3 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-13-methyl-17-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m1/s1/i3D2,5D2,16D |

InChI Key |

KDPQTPZDVJHMET-FQUPDYNXSA-N |

Isomeric SMILES |

[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC(=O)C)([2H])[2H])([2H])[2H])CCC3=O)C |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.